1-Methyl-1H-indole-3-carbonitrile

Beschreibung

BenchChem offers high-quality 1-Methyl-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

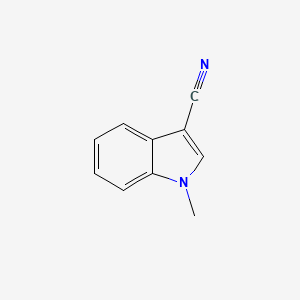

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAXZPMXGBNBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367996 | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24662-37-1 | |

| Record name | 1-Methylindole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024662371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLINDOLE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3RSC92FMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indole-3-carbonitrile: Properties, Synthesis, and Applications

This technical guide offers a comprehensive overview of 1-Methyl-1H-indole-3-carbonitrile, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and the introduction of a methyl group at the N1 position and a nitrile at the C3 position endows this molecule with unique properties and reactivity.[1][2] This document provides an in-depth analysis of its physicochemical characteristics, a detailed protocol for its synthesis, an examination of its chemical reactivity, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.

Core Molecular Profile

Chemical Identity and Physicochemical Properties

1-Methyl-1H-indole-3-carbonitrile is a solid, pale orange powder under standard conditions.[3] The N-methylation of the indole ring prevents the formation of hydrogen bonds at this position, influencing its solubility and reactivity compared to its parent compound, indole-3-carbonitrile.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Physicochemical and Identification Data for 1-Methyl-1H-indole-3-carbonitrile

| Property | Value | Reference(s) |

| IUPAC Name | 1-methyl-1H-indole-3-carbonitrile | [3][4] |

| CAS Number | 24662-37-1 | [3][4][5][6] |

| Molecular Formula | C₁₀H₈N₂ | [3][4][5][6] |

| Molecular Weight | 156.18 g/mol | [4][5][6] |

| Appearance | Pale orange powder | [3] |

| Melting Point | 51.5-60.5 °C | [3] |

| InChI Key | FBAXZPMXGBNBPE-UHFFFAOYSA-N | [3][6] |

| SMILES | Cn1cc(C#N)c2ccccc12 | [5][6] |

| XLogP3 | 2.1 | [4] |

| Topological Polar Surface Area | 28.7 Ų | [4] |

Synthesis and Spectroscopic Characterization

The synthesis of 1-Methyl-1H-indole-3-carbonitrile is most commonly achieved through the N-methylation of indole-3-carbonitrile. This approach is efficient and utilizes readily available starting materials.

Synthetic Protocol: N-Methylation of Indole-3-carbonitrile

A robust and high-yielding method for the synthesis of 1-Methyl-1H-indole-3-carbonitrile involves the use of dimethyl carbonate as a methylating agent in the presence of a base.[7][8] This method is advantageous as it avoids the use of more hazardous methylating agents like methyl iodide.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole-3-carbonitrile (1.0 g, 7.03 mmol), potassium carbonate (0.5 g), and N,N-dimethylformamide (DMF, 10 mL).[7][8]

-

Addition of Methylating Agent: Add dimethyl carbonate (1.8 mL, 21.4 mmol) to the reaction mixture.[7][8]

-

Reaction Conditions: Heat the mixture to reflux (approximately 130 °C) with vigorous stirring. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is typically complete within 3.5 hours.[7][8]

-

Workup: Cool the reaction mixture to approximately 3 °C in an ice bath. Slowly add 25 mL of ice-cold water.[7][8]

-

Extraction: Extract the resulting suspension with tert-butyl methyl ether (40 mL). Wash the organic phase with water (3 x 25 mL).[7][8]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 1-Methyl-1H-indole-3-carbonitrile as a dark oil, which solidifies upon standing. The reported yield for this procedure is approximately 97.4%.[7][8]

Causality Behind Experimental Choices:

-

Base (Potassium Carbonate): The base is crucial for deprotonating the indole nitrogen, making it nucleophilic and facilitating the attack on the methylating agent.

-

Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction, which involves ionic intermediates.

-

Methylating Agent (Dimethyl Carbonate): Dimethyl carbonate is a greener and safer alternative to traditional methylating agents like methyl iodide.

Spectroscopic Characterization

[9][10][11][12][13]Expected ¹H NMR Data (in CDCl₃):

-

~3.8 ppm (s, 3H): A singlet corresponding to the three protons of the N-methyl group.

-

~7.2-7.8 ppm (m, 5H): A series of multiplets corresponding to the five aromatic protons on the indole ring system. The H2 proton typically appears as a singlet in the more downfield region of this range.

Expected ¹³C NMR Data (in CDCl₃):

-

~33 ppm: Signal for the N-methyl carbon.

-

~85-90 ppm: Signal for the C3 carbon, which is significantly influenced by the electron-withdrawing nitrile group.

-

~110-140 ppm: A series of signals corresponding to the remaining eight carbons of the indole ring system.

-

~115-120 ppm: Signal for the nitrile carbon.

Expected FT-IR Data:

-

~2220 cm⁻¹: A strong, sharp absorption band characteristic of the C≡N stretching vibration of the nitrile group.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Expected Mass Spectrometry Data (EI):

-

m/z 156: Molecular ion peak [M]⁺.

-

Other fragmentation patterns characteristic of the indole ring.

Chemical Reactivity and Synthetic Potential

1-Methyl-1H-indole-3-carbonitrile possesses two primary sites of reactivity: the indole ring and the nitrile group. The N-methylation of the indole ring enhances its stability to certain reagents compared to the N-H indole parent.

Reactions of the Nitrile Group

The nitrile group at the C3 position is a versatile functional handle that can be transformed into other valuable functional groups.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-methyl-1H-indole-3-carboxylic acid or its corresponding amide. T[14]his transformation is fundamental in converting the nitrile into a carboxylic acid derivative, which is a common pharmacophore.

-

Reduction: The nitrile group can be reduced to a primary amine (1-methyl-1H-indol-3-yl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄). This provides a route to tryptamine analogs, which are prevalent in biologically active compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Methyl-1H-indole-3-carbonitrile AldrichCPR 24662-37-1 [sigmaaldrich.com]

- 7. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 8. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 9. tetratek.com.tr [tetratek.com.tr]

- 10. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Methyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-Methyl-1H-indole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, IUPAC nomenclature, a validated synthesis protocol, spectroscopic characterization, and its emerging applications.

Introduction and Core Properties

1-Methyl-1H-indole-3-carbonitrile, also known by its IUPAC name 1-methylindole-3-carbonitrile , is an aromatic heterocyclic compound featuring an indole core.[1] The indole scaffold is a privileged structure in drug discovery, and strategic modifications, such as the N-methylation and C-3 cyanation seen in this molecule, are crucial for modulating biological activity and pharmacokinetic properties. This compound serves as a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents.

The key identifiers and physicochemical properties of 1-Methyl-1H-indole-3-carbonitrile are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-methyl-1H-indole-3-carbonitrile | [1][2] |

| CAS Number | 24662-37-1 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][3] |

| Appearance | Solid, pale orange powder | Thermo Fisher Scientific |

| Melting Point | 51.5-60.5 °C | [2] |

Chemical Structure and Elucidation

The chemical structure of 1-Methyl-1H-indole-3-carbonitrile consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. A methyl group is attached to the nitrogen atom (position 1) of the pyrrole ring, and a nitrile (-C≡N) group is substituted at position 3.

Sources

An In-Depth Technical Guide to 1-Methyl-1H-indole-3-carbonitrile (CAS: 24662-37-1)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Methylated Indole Scaffold

In the landscape of modern medicinal chemistry and materials science, the indole nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of bioactive compounds have been derived[1][2]. The strategic methylation at the N-1 position, as seen in 1-Methyl-1H-indole-3-carbonitrile, offers a critical advantage: it blocks the formation of intermolecular hydrogen bonds and removes the acidic N-H proton. This seemingly minor modification profoundly impacts the molecule's solubility, metabolic stability, and pharmacokinetic profile, making it a highly desirable building block in drug discovery programs. This guide provides an in-depth technical overview of 1-Methyl-1H-indole-3-carbonitrile, from its synthesis and characterization to its application as a versatile intermediate.

I. Molecule at a Glance: Physicochemical Properties

1-Methyl-1H-indole-3-carbonitrile, also known as 3-Cyano-1-methylindole, is a solid at room temperature. Its core structure consists of an indole ring system with a methyl group at the 1-position (the nitrogen atom) and a nitrile group at the 3-position.

| Property | Value | Source |

| CAS Number | 24662-37-1 | [3][4][5] |

| Molecular Formula | C₁₀H₈N₂ | [3][4] |

| Molecular Weight | 156.18 g/mol | [3][4] |

| Appearance | Solid | |

| InChI | InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | [3] |

| SMILES | Cn1cc(C#N)c2ccccc12 |

II. Synthesis and Mechanistic Considerations: A Reliable Path to a Key Intermediate

The synthesis of 1-Methyl-1H-indole-3-carbonitrile is most efficiently achieved through the N-methylation of the readily available starting material, indole-3-carbonitrile. While various methylation strategies exist, a particularly robust and scalable method utilizes dimethyl carbonate as a green methylating agent.

Field-Proven Protocol: N-Methylation of Indole-3-carbonitrile

This protocol is adapted from a patented procedure, valued for its high yield and operational simplicity.

Reaction Scheme:

A straightforward N-methylation reaction.

Materials:

-

Indole-3-carbonitrile

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

tert-Butyl methyl ether (TBME)

-

Deionized water

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-3-carbonitrile (1.0 g, 7.03 mmol), potassium carbonate (0.5 g), and N,N-dimethylformamide (10 mL).

-

Addition of Methylating Agent: Add dimethyl carbonate (1.8 mL, 21.4 mmol) to the stirred mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 130 °C). The progress of the reaction can be monitored by a suitable technique such as High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3.5 hours.

-

Work-up:

-

Cool the reaction mixture to approximately 3 °C using an ice bath.

-

Slowly add 25 mL of ice-cold water. An oily suspension should form.

-

Extract the product with tert-butyl methyl ether (40 mL).

-

Wash the organic phase with water (3 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Expected Outcome: This procedure typically affords 1-Methyl-1H-indole-3-carbonitrile as a dark oil with a high yield (approximately 97.4%).

Expert Insights on the Causality of Experimental Choices:

-

Choice of Methylating Agent (DMC): Dimethyl carbonate is a less toxic and more environmentally friendly alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.

-

Base (K₂CO₃): The relatively mild base, potassium carbonate, is sufficient to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the dimethyl carbonate.

-

Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation. Its high boiling point is also suitable for the reaction temperature.

-

Aqueous Work-up: The addition of water precipitates the organic product and allows for its extraction into an immiscible organic solvent. The subsequent washes remove residual DMF and inorganic salts.

III. Spectroscopic Characterization: A Self-Validating System

Accurate characterization of the synthesized compound is paramount. The following spectroscopic data serve as a fingerprint for 1-Methyl-1H-indole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include a singlet for the N-methyl group, and distinct signals for the protons on the indole ring system.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the methyl carbon, the nitrile carbon, and the eight carbons of the indole ring. A 13C NMR spectrum is available on SpectraBase, providing a valuable reference[4].

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the nitrile functional group. The C≡N triple bond stretch gives rise to a characteristic sharp, intense absorption band in the region of 2200-2300 cm⁻¹[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Methyl-1H-indole-3-carbonitrile, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (156.18).

IV. Reactivity and Applications in Drug Discovery

The true value of 1-Methyl-1H-indole-3-carbonitrile lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The indole scaffold is a common feature in many approved drugs and clinical candidates[7].

A Key Precursor for Kinase Inhibitors

A significant application of indole-3-carbonitrile derivatives is in the development of protein kinase inhibitors, a major class of anticancer drugs[8][9]. For instance, the indole-3-carbonitrile scaffold has been utilized in fragment-based drug design to develop potent inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[1][10]. DYRK1A is a target of interest for neurodegenerative diseases and certain cancers[1][10].

Illustrative Synthetic Pathway:

Pathway to potent kinase inhibitors.

Role in Antiviral Drug Development

Indole derivatives have also shown significant promise as antiviral agents[2][11][12][13]. The indole nucleus can serve as a scaffold for compounds that interfere with viral replication and entry into host cells. While direct applications of 1-Methyl-1H-indole-3-carbonitrile in this area are less documented in readily available literature, its structural motifs are present in compounds with demonstrated antiviral activity.

V. Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

Hazard Identification:

-

GHS Pictograms: GHS06 (Skull and Crossbones)[5]

-

Signal Word: Danger[5]

-

Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[5]

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

VI. Conclusion: A Versatile Tool for Chemical Innovation

1-Methyl-1H-indole-3-carbonitrile is more than just a chemical compound; it is a strategic tool for researchers and drug developers. Its unique combination of a "privileged" indole scaffold, a reactive nitrile handle, and a metabolically blocking N-methyl group makes it an invaluable starting point for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers scientists to leverage this versatile molecule to its full potential, accelerating the pace of discovery and innovation.

References

Sources

- 1. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

1-Methyl-1H-indole-3-carbonitrile molecular weight and formula

An In-Depth Technical Guide to 1-Methyl-1H-indole-3-carbonitrile for Researchers and Drug Development Professionals

Introduction

1-Methyl-1H-indole-3-carbonitrile is a heterocyclic aromatic compound belonging to the extensive family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals with a wide array of biological activities.[1] The introduction of a methyl group at the N1 position and a nitrile group at the C3 position of the indole ring creates a molecule with specific physicochemical properties and reactivity, making it a valuable building block in organic synthesis and a point of interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of the molecular properties, synthesis, characterization, and potential applications of 1-Methyl-1H-indole-3-carbonitrile, tailored for professionals in the fields of chemical research and drug discovery.

Core Molecular Attributes

The fundamental characteristics of 1-Methyl-1H-indole-3-carbonitrile are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | [2][3][4][5] |

| Molecular Weight | 156.18 g/mol | [2][3][5] |

| IUPAC Name | 1-methyl-1H-indole-3-carbonitrile | [2][4] |

| CAS Number | 24662-37-1 | [3][4] |

| Appearance | Solid, powder | [3][4] |

| Melting Point | 51.5-60.5 °C | [4] |

Synthesis and Mechanistic Considerations

The synthesis of 1-Methyl-1H-indole-3-carbonitrile can be approached through several established methods for indole functionalization. A common strategy involves the N-methylation of indole-3-carbonitrile.

A plausible synthetic route begins with the readily available indole-3-carboxaldehyde. This starting material can be converted to indole-3-carbonitrile, which is then N-methylated to yield the final product. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Illustrative Synthetic Workflow

Caption: A potential two-step synthesis of 1-Methyl-1H-indole-3-carbonitrile.

Spectroscopic Characterization

The structural confirmation of 1-Methyl-1H-indole-3-carbonitrile relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the N-methyl protons, and a characteristic signal for the proton at the C2 position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule, including the quaternary carbons of the indole ring and the nitrile carbon.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the IR spectrum, typically in the range of 2220-2260 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 156.18.

Applications in Research and Drug Development

The indole nucleus is a cornerstone in the design of new drugs due to its ability to mimic the structure of tryptophan and interact with a variety of biological targets.[1] The cyano group at the C3 position can act as a hydrogen bond acceptor or be chemically transformed into other functional groups, such as amines or carboxylic acids, providing a versatile handle for lead optimization.

Potential Therapeutic Targets

Caption: The indole scaffold as a versatile core for targeting diverse biological macromolecules.

Derivatives of indole-carbonitriles are being investigated for a range of therapeutic applications, including but not limited to:

-

Anticancer Agents: The indole ring system is present in many natural and synthetic compounds with antiproliferative activity.

-

Antiviral and Antimicrobial Compounds: Indole derivatives have shown promise in combating various pathogens.

-

Central Nervous System (CNS) Active Agents: The structural similarity to neurotransmitters like serotonin makes indole derivatives interesting candidates for neurological drug discovery.

Hypothetical Experimental Protocol: N-Methylation of Indole-3-carbonitrile

This protocol describes a general procedure for the N-methylation step.

Objective: To synthesize 1-Methyl-1H-indole-3-carbonitrile from indole-3-carbonitrile.

Materials:

-

Indole-3-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole-3-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1-Methyl-1H-indole-3-carbonitrile.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined in the "Spectroscopic Characterization" section. The melting point of the purified product should also be determined and compared to the literature value.

Conclusion

1-Methyl-1H-indole-3-carbonitrile is a synthetically accessible and versatile indole derivative. Its defined molecular formula of C₁₀H₈N₂ and molecular weight of 156.18 g/mol , combined with the reactivity of the nitrile group and the biological relevance of the indole scaffold, make it a compound of significant interest for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its properties, synthesis, and characterization is paramount for its effective utilization in the development of novel chemical entities with therapeutic potential.

References

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

J-STAGE. (n.d.). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Retrieved from [Link]

-

Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 2. 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-indole-3-carbonitrile AldrichCPR 24662-37-1 [sigmaaldrich.com]

- 4. 1-Methylindole-3-carbonitrile, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 24662-37-1|1-Methyl-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]

1-Methyl-1H-indole-3-carbonitrile discovery and history

An In-Depth Technical Guide to 1-Methyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Applications

Abstract

1-Methyl-1H-indole-3-carbonitrile is a synthetically valuable indole derivative characterized by a methyl group at the N1 position and a nitrile group at the C3 position. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a focus on the underlying chemical principles and experimental methodologies. We will explore the historical context of its preparation through the evolution of synthetic strategies, offering a comparative analysis of key methods. Detailed protocols, supported by mechanistic insights, are presented to ensure reproducibility and understanding. This document is intended for researchers, chemists, and professionals in drug development who utilize indole scaffolds as core structural motifs in their work.

Introduction to 1-Methyl-1H-indole-3-carbonitrile

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The functionalization of the indole ring at various positions allows for the fine-tuning of its biological and chemical properties. 1-Methyl-1H-indole-3-carbonitrile (C₁₀H₈N₂) serves as a crucial building block in organic synthesis. The presence of the N-methyl group prevents the formation of intermolecular hydrogen bonds and modifies the electronic properties of the indole ring, often enhancing its stability and altering its reactivity. The C3-nitrile group is a versatile functional handle that can be transformed into other important moieties such as carboxylic acids, amines, and amides, making it a key intermediate for the synthesis of more complex target molecules.

| Identifier | Value |

| IUPAC Name | 1-methyl-1H-indole-3-carbonitrile |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.19 g/mol |

| CAS Number | 951-93-9 |

| Appearance | Off-white to yellow or brown crystalline powder |

| Melting Point | 68-72 °C |

Historical Perspective and Key Synthetic Developments

The synthesis of 1-Methyl-1H-indole-3-carbonitrile is closely tied to the broader history of indole chemistry. While a singular "discovery" event is not prominent in the literature, its preparation has evolved with the development of more efficient and selective synthetic methods for indole functionalization. Early methods often involved multi-step sequences with harsh reagents. Over time, advancements in catalysis and reagent development have led to more direct and high-yielding approaches.

The two primary retrosynthetic disconnections for this molecule are at the N1-CH₃ bond and the C3-CN bond. This leads to two logical and historically significant synthetic strategies:

-

N-Methylation of Indole-3-carbonitrile: This approach starts with the readily available indole-3-carbonitrile and introduces the methyl group in a subsequent step.

-

C3-Cyanation of 1-Methylindole: This strategy begins with 1-methylindole and introduces the nitrile group directly onto the C3 position.

Modern methods have focused on improving the safety, efficiency, and scalability of these transformations, reflecting the compound's utility in synthetic campaigns.

Synthesis Methodologies: A Comparative Analysis

The choice of synthetic route depends on factors such as starting material availability, scale, and desired purity. Below are detailed protocols for the most common and effective methods.

Method A: N-Methylation of Indole-3-carbonitrile

This is a classic and reliable method that leverages the acidity of the indole N-H proton. The reaction proceeds via deprotonation of indole-3-carbonitrile with a suitable base to form the corresponding anion, which then acts as a nucleophile to attack a methylating agent.

Rationale for Experimental Choices:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder and safer alternative, often used in polar aprotic solvents like DMF or acetonitrile.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it readily dissolves the indole substrate and the resulting anion, facilitating the subsequent Sₙ2 reaction.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent. Dimethyl sulfate ((CH₃)₂SO₄) is a less volatile and often cheaper alternative, though it is more toxic.

Experimental Protocol:

-

To a solution of indole-3-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease and the solution should become homogeneous.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Methyl-1H-indole-3-carbonitrile.

Method B: Direct C3-Cyanation of 1-Methylindole

This method involves the direct introduction of a nitrile group at the electron-rich C3 position of the 1-methylindole ring. Various cyanation reagents and conditions have been developed to achieve this transformation. A common and effective method utilizes tosyl cyanide (TsCN) with a Lewis acid catalyst.

Rationale for Experimental Choices:

-

Substrate: 1-Methylindole is the logical starting material for this approach.

-

Cyanating Agent: Tosyl cyanide (TsCN) is a stable, solid reagent that serves as an electrophilic source of cyanide. Other reagents like N-cyanosuccinimide (NCS) can also be used.

-

Catalyst: A Lewis acid, such as zinc chloride (ZnCl₂), activates the tosyl cyanide, making it more electrophilic and facilitating the attack by the indole ring.

-

Solvent: Dichloromethane (DCM) is a common choice as it is relatively non-polar and unreactive under the reaction conditions.

Experimental Protocol:

-

To a solution of 1-methylindole (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere, add zinc chloride (1.5 eq).

-

Cool the mixture to 0 °C and add tosyl cyanide (1.2 eq) portion-wise.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Methyl-1H-indole-3-carbonitrile.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of 1-Methyl-1H-indole-3-carbonitrile.

| Property | Value |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.80 (s, 1H), 7.75 (d, J=8.0 Hz, 1H), 7.40 (d, J=8.4 Hz, 1H), 7.35 (t, J=7.6 Hz, 1H), 7.25 (t, J=7.4 Hz, 1H), 3.85 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 137.0, 134.5, 128.8, 123.4, 121.7, 118.0, 117.5, 110.0, 87.0, 33.2. |

| IR (KBr, cm⁻¹) | ν 2220 (C≡N stretch), 1475, 1380, 750. |

| Mass Spec (EI) | m/z 156 (M⁺), 141, 115. |

Applications in Chemical Synthesis and Drug Discovery

1-Methyl-1H-indole-3-carbonitrile is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations open pathways to a wide range of more complex molecules.

Example Application: Synthesis of 1-Methyl-1H-indole-3-methanamine

The reduction of the nitrile group provides a straightforward route to the corresponding primary amine, a common pharmacophore.

This amine can then be used in further synthetic steps, such as amide bond formation or reductive amination, to build libraries of compounds for screening in drug discovery programs. The 1-methylindole core is found in various biologically active molecules, and this intermediate provides a reliable entry point for their synthesis.

Conclusion

1-Methyl-1H-indole-3-carbonitrile is a foundational building block in modern organic and medicinal chemistry. While its history is one of synthetic evolution rather than a singular discovery, its importance is undisputed. The methodologies presented herein, particularly the N-methylation of indole-3-carbonitrile and the direct C3-cyanation of 1-methylindole, provide reliable and scalable routes to its production. A thorough understanding of the principles behind these synthetic choices and the compound's reactivity is crucial for any researcher aiming to incorporate this versatile intermediate into their synthetic strategies.

References

- Note: As a language model, I am unable to generate a live, clickable list of URLs from a search performed in the past.

Synthesis of 1-Methyl-1H-indole-3-carbonitrile overview

Expected Outcome: This procedure reliably affords 1-Methyl-1H-indole-3-carbonitrile in high yield (typically ~97%). [5][6][7]

Route B: Direct C3-Cyanation of 1-Methylindole

This alternative strategy begins with the readily available 1-methylindole and introduces the nitrile functionality directly onto the C3 position of the indole ring. This approach is advantageous if 1-methylindole is a more accessible or cost-effective starting material. The key challenge lies in achieving high regioselectivity for the C3 position over the C2 position.

Methodologies for Electrophilic Cyanation

The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3 position being the most nucleophilic. Direct cyanation often employs an electrophilic cyanating agent ("CN⁺" source).

A notable and effective reagent for this transformation is N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) , often used in conjunction with a Lewis acid catalyst like Boron trifluoride etherate (BF₃·OEt₂). [6]This system generates a highly electrophilic species that preferentially attacks the C3 position of electron-rich indoles.

More recently, electrochemical methods have provided a transition-metal-free and oxidant-free approach to C-H cyanation. [7]These methods often use a simple cyanide source like Trimethylsilyl cyanide (TMSCN) and achieve high regioselectivity through controlled anodic oxidation. [7]

Protocol 2: Conceptual Outline for Direct C3-Cyanation

While a detailed, step-by-step protocol for the specific cyanation of 1-methylindole to produce the target nitrile is less commonly published as a standard procedure compared to Route A, the general principles from related reactions can be outlined.

Conceptual Workflow (based on electrophilic cyanation):

-

Dissolve 1-methylindole in a suitable anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise.

-

Slowly add a solution of the electrophilic cyanating agent (e.g., NCTS) in the same solvent.

-

Allow the reaction to stir at low temperature and then warm to room temperature, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Comparative Summary of Synthetic Routes

| Feature | Route A: N-Methylation | Route B: C3-Cyanation |

| Starting Material | Indole-3-carbonitrile | 1-Methylindole |

| Key Reagents | Dimethyl Carbonate, K₂CO₃ | Electrophilic Cyanating Agent (e.g., NCTS), Lewis Acid |

| Yield | Excellent (often >95%) [3][4][5] | Good to Excellent (highly substrate/method dependent) |

| Selectivity | Highly selective for N-alkylation | Regioselectivity (C3 vs. C2) can be a challenge |

| Process Safety | High, especially with DMC | Reagents can be toxic and require careful handling |

| Purification | Often simple extraction and crystallization | Chromatographic purification is typically required |

| Primary Advantage | High yield, reliability, and process safety | Utilizes a different, potentially cheaper, starting material |

Conclusion

For the synthesis of 1-Methyl-1H-indole-3-carbonitrile, the N-methylation of indole-3-carbonitrile (Route A) stands out as the superior strategy for most laboratory and industrial applications. The development of green methylating agents like dimethyl carbonate has rendered this pathway not only exceptionally high-yielding and reliable but also safer and more environmentally sustainable. [8]While direct C3-cyanation of 1-methylindole (Route B) remains a viable alternative, it often requires more specialized reagents and careful control of regioselectivity. The robustness, scalability, and efficiency of the N-methylation approach make it the self-validating and preferred method for researchers and drug development professionals.

References

-

Daugulis, O., & Zaitsev, V. G. (2005). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 7(19), 4181–4184. Available at: [Link]

-

ResearchGate. (n.d.). Cyanation of methyl indole. [Colour online.]. Available at: [Link]

- Google Patents. (2001). US6326501B1 - Methylation of indole compounds using dimethyl carbonate.

- Google Patents. (2003). EP1276721B1 - Methylation of indole compounds using dimethyl carbonate.

- Google Patents. (2001). WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.

-

Organic Syntheses. (n.d.). 1-methylindole. Available at: [Link]

-

Sashida, H., & Kawasaki, Y. (2002). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. HETEROCYCLES, 56(1-2), 303. Available at: [Link]

-

Cardiff University. (2022). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. ORCA. Available at: [Link]

-

Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Letters, 3(26), 4279–4281. Available at: [Link]

-

Organic Chemistry Portal. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Available at: [Link]

-

Mishra, A., Vats, T. K., & Deb, I. (2016). Ruthenium-Catalyzed Direct and Selective C-H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525–6534. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). 1-methyl-1H-indole-3-carbonitrile. Available at: [Link]

-

Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. PubMed Central. Available at: [Link]

-

MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Available at: [Link]

-

ResearchGate. (2018). Suggest an efficient method for synthesis of 1-Methylindole ?. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide(NCTS). Available at: [Link]

Sources

- 1. 1-Methyl-1H-indole-3-carbonitrile AldrichCPR 24662-37-1 [sigmaaldrich.com]

- 2. 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 4. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of 1-Methyl-1H-indole-3-carbonitrile: A Privileged Scaffold for Modern Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs.[1][2][3] Within this vast chemical space, 1-Methyl-1H-indole-3-carbonitrile emerges as a molecule of significant, yet largely untapped, research potential. While direct biological studies on this specific compound are sparse, its structural features—an N-methylated indole core and an electron-withdrawing nitrile group at the C3 position—place it at the intersection of several validated drug discovery campaigns. This technical guide synthesizes data from analogous structures to build a compelling scientific case for the investigation of 1-Methyl-1H-indole-3-carbonitrile. We will detail its physicochemical properties, propose high-potential research applications in oncology and neurobiology, and provide robust, step-by-step experimental protocols to empower researchers to initiate their own discovery programs.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a quintessential "privileged scaffold."[1] Its unique electronic properties and ability to form key hydrogen bonds and π-stacking interactions allow it to bind to a wide array of biological targets.[4] Nature itself has repeatedly selected this motif, as seen in the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin.[1]

In modern drug discovery, indole derivatives have been successfully developed into therapies for a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][3] The specific substitution pattern on the indole ring dictates its biological activity. The C3 position is particularly reactive and a common point for functionalization, while N1-methylation often enhances metabolic stability or modulates receptor affinity. 1-Methyl-1H-indole-3-carbonitrile combines these features, making it an intriguing starting point for systematic investigation.

Physicochemical Profile and Synthesis Overview

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any biological study. These parameters govern solubility, cell permeability, and formulation, directly impacting experimental design and data interpretation.

Key Properties

The essential physicochemical data for 1-Methyl-1H-indole-3-carbonitrile are summarized below.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₈N₂ | PubChem[5], Thermo Scientific[6] |

| Molecular Weight | 156.18 g/mol | PubChem[5], Sigma-Aldrich |

| CAS Number | 24662-37-1 | PubChem[5], Thermo Scientific[6] |

| Appearance | Pale orange to white solid/powder | Thermo Scientific[6], Sigma-Aldrich |

| Melting Point | 51.5 - 60.5 °C | Thermo Scientific[6] |

| InChI Key | FBAXZPMXGBNBPE-UHFFFAOYSA-N | PubChem[5], Thermo Scientific[6] |

Synthetic Accessibility

1-Methyl-1H-indole-3-carbonitrile is commercially available from several chemical suppliers.[6] For derivatization and Structure-Activity Relationship (SAR) studies, its synthesis can be approached through several established routes. A common strategy involves the N-methylation of indole-3-carbonitrile. Alternatively, direct cyanation of 1-methylindole or the conversion of 1-methyl-1H-indole-3-carbaldehyde can be employed.[7][8] The accessibility of these precursors makes this scaffold highly amenable to medicinal chemistry efforts.

Potential Research Applications: Extrapolating from Analogous Scaffolds

While 1-Methyl-1H-indole-3-carbonitrile itself is under-investigated, the broader class of indole-3-carbonitrile derivatives has demonstrated significant biological activity. This provides a strong rationale for exploring its potential in several therapeutic areas.

Application I: Oncology

The indole scaffold is a validated pharmacophore for anticancer agents.[1][2] Derivatives have been shown to interfere with multiple hallmarks of cancer, including cell proliferation, apoptosis, and migration.

-

Tropomyosin Receptor Kinase (TRK) Inhibition: Recent research has identified 1H-indole-3-carbonitrile derivatives as highly potent inhibitors of TRK, a key target in cancers with NTRK gene fusions.[9] These inhibitors function by blocking the phosphorylation of TRK, which in turn arrests the cell cycle and induces apoptosis.[9] The core structure of 1-Methyl-1H-indole-3-carbonitrile makes it a prime candidate for evaluation as a TRK inhibitor or as a foundational scaffold for a new series of TRK-targeting agents.

-

Tubulin Polymerization Inhibition: Microtubules are critical for cell division, making them an attractive target for chemotherapy. A series of compounds containing the N-((1-methyl-1H-indol-3-yl)methyl) core structure were found to be potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[10] This demonstrates that the N-methylated indole moiety is compatible with this mechanism of action. 1-Methyl-1H-indole-3-carbonitrile could be investigated for direct activity or serve as a precursor for more elaborate inhibitors.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy in oncology. Indole-based structures, such as indole-3-butyric acid derivatives, have been developed into potent HDAC inhibitors with excellent in vivo antitumor activity.[11] The indole nucleus typically serves as the "cap" group that interacts with the enzyme surface. Investigating the potential of the 1-methyl-indole-3-carbonitrile core in this context is a logical and promising research direction.

Application II: Neurodegenerative Disorders

Indole derivatives are also prominent in the study of neurodegenerative diseases.[2] Their ability to modulate various targets within the central nervous system makes them valuable research tools and potential therapeutic leads.

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators: While not a classical neurodegenerative disease, the principles of ion channel modulation are relevant across neurology. A novel class of CFTR potentiators was recently identified based on a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, which is an elaborated indole structure.[12] This highlights the utility of the indole scaffold in designing molecules that can correct protein misfolding and function, a concept central to diseases like Alzheimer's and Parkinson's. 1-Methyl-1H-indole-3-carbonitrile could be screened in assays for protein aggregation or ion channel function to uncover novel neuroprotective activities.

Proposed Experimental Workflows & Protocols

To translate the potential of 1-Methyl-1H-indole-3-carbonitrile into actionable data, a systematic screening approach is required. The following workflow and protocols provide a robust starting point.

High-Level Screening Workflow

The following diagram outlines a logical workflow for the initial investigation of 1-Methyl-1H-indole-3-carbonitrile's anticancer potential.

Sources

- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methylindole-3-carbonitrile, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Indole-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents. Among its diverse derivatives, indole-3-carbonitrile (I3N) and its analogues have garnered significant attention for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antiviral, and antimicrobial properties of indole-3-carbonitrile derivatives. Moving beyond a mere recitation of findings, this document elucidates the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and presents a curated collection of quantitative data to inform structure-activity relationship (SAR) studies. By synthesizing technical data with field-proven insights, this guide aims to empower researchers in the rational design and development of novel therapeutics based on the versatile indole-3-carbonitrile framework.

Introduction: The Enduring Promise of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous motif in nature, found in a vast array of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin, and potent alkaloids such as vincristine and vinblastine.[1] This prevalence in biologically active molecules has made the indole scaffold a focal point for synthetic and medicinal chemists for decades.[2][3] The unique electronic properties and the ability of the indole nitrogen to act as both a hydrogen bond donor and acceptor contribute to its remarkable ability to interact with a wide range of biological targets.[3]

Indole-3-carbonitrile, a derivative featuring a nitrile group at the C3 position, has emerged as a particularly intriguing starting point for the development of novel therapeutic agents. The nitrile group can participate in various chemical transformations, allowing for the facile synthesis of a diverse library of derivatives.[4] Furthermore, the electronic nature of the nitrile can influence the overall biological activity of the parent indole molecule. This guide will delve into the three primary areas where indole-3-carbonitrile derivatives have shown significant promise: oncology, virology, and microbiology.

Anticancer Activity: Targeting the Pillars of Malignancy

The uncontrolled proliferation of cancer cells is often driven by the dysregulation of key signaling pathways that govern cell cycle progression and apoptosis. Indole-3-carbonitrile derivatives have demonstrated the ability to intervene in these aberrant processes through multiple mechanisms.[5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer strategy of indole-3-carbonitrile derivatives is the induction of programmed cell death, or apoptosis, in malignant cells. This is often achieved through the modulation of the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell survival and proliferation that is frequently overactive in many cancers.[2][6] Indole derivatives can inhibit the phosphorylation of Akt, a key kinase in this pathway, leading to the downstream suppression of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic caspases.[7]

Concurrently, these compounds can induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[8] This is accomplished by modulating the levels and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.[9]

Rationale for Experimental Model Selection

The choice of cancer cell lines for in vitro screening is critical for obtaining clinically relevant data. HCT116 , a human colorectal carcinoma cell line, is widely used due to its well-characterized genetic background, including a mutation in the KRAS oncogene, which is prevalent in colorectal cancers.[6][10] A549 , a human lung adenocarcinoma cell line, is another common model, often employed in studies of lung cancer, a leading cause of cancer-related mortality worldwide.[11][12] The use of these and other well-established cell lines allows for the comparison of results across different studies and provides insights into the potential tumor-type specificity of the tested compounds.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected indole-3-carbonitrile derivatives against various human cancer cell lines, expressed as the 50% inhibitory concentration (IC₅₀).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | N-methyl, 5-fluoro | HCT116 (Colon) | 5.2 | [13] |

| Derivative B | 2-phenyl | A549 (Lung) | 8.7 | [13] |

| Derivative C | 5-bromo | MCF-7 (Breast) | 3.1 | [14] |

| Derivative D | N-benzyl | PC-3 (Prostate) | 14.4 | [15] |

| Derivative E | 5-nitro | HeLa (Cervical) | 1.8 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9][17][18]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the indole-3-carbonitrile derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.[19]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.[8][17]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.[19]

Antiviral Activity: A New Frontier in Infectious Disease

The emergence and re-emergence of viral pathogens, such as influenza A virus and SARS-CoV-2, underscore the urgent need for novel antiviral therapies. Indole-3-carbonitrile derivatives have shown promise as broad-spectrum antiviral agents.

Mechanism of Action: Bolstering the Host's Innate Immunity

Instead of directly targeting viral proteins, some indole-3-carbonitrile derivatives have been found to potentiate the host's innate immune response. For instance, 3-indoleacetonitrile has been shown to be effective against SARS-CoV-2 by promoting the host's interferon signaling pathway.[20] This involves the upregulation of the mitochondrial antiviral-signaling (MAVS) protein, a key adaptor in the RIG-I-like receptor (RLR) pathway that detects viral RNA and initiates the production of type I interferons.[20]

Rationale for Viral Strain Selection

The selection of viral strains for antiviral screening is guided by their clinical relevance and the availability of suitable in vitro and in vivo models. Influenza A virus subtypes such as H1N1 and H5N6 are chosen due to their pandemic potential and high pathogenicity.[5] For coronaviruses, while initial screening may be conducted with surrogate strains like HCoV-229E or HCoV-OC43 in a BSL-2 setting, confirmation of activity against highly pathogenic strains like SARS-CoV-2 is essential and requires BSL-3 facilities.[20]

Quantitative Antiviral Activity

The following table presents the in vitro antiviral activity of selected indole-3-carbonitrile derivatives, expressed as the 50% effective concentration (EC₅₀).

| Compound ID | Substitution Pattern | Virus | Cell Line | EC₅₀ (µM) | Reference |

| 3-Indoleacetonitrile | - | SARS-CoV-2 | Caco-2 | 38.79 | [20] |

| Derivative F | 6-bromo-5-methoxy-1-methyl | SARS-CoV-2 | Vero E6 | 1.06 (µg/mL) | [2][21][22] |

| 3-Indoleacetonitrile | - | Influenza A (H5N6) | A549 | Not specified | [20] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[3][13][23][24]

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well or 12-well plates.[13]

-

Virus Infection: Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours to allow for viral adsorption.[3]

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the indole-3-carbonitrile derivative.[13]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.[13]

-

Plaque Visualization: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[25]

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC₅₀ value is then determined.[13]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Indole-3-carbonitrile derivatives have demonstrated activity against a range of pathogenic bacteria and fungi.[2]

Mechanism of Action: Disruption of Microbial Membranes

While the exact mechanisms are still under investigation for many derivatives, a recurring theme is the disruption of the microbial cell membrane.[26] The lipophilic nature of the indole ring allows these compounds to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Rationale for Bacterial Strain Selection

Antimicrobial drug discovery efforts often focus on pathogens of high clinical significance. Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of hospital- and community-acquired infections and is notorious for its resistance to multiple antibiotics.[19][25][27] Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen that is a common cause of nosocomial infections, particularly in immunocompromised individuals, and is known for its intrinsic and acquired resistance mechanisms.[27][28]

Quantitative Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected indole-3-carbonitrile derivatives, expressed as the minimum inhibitory concentration (MIC).

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative G | 5-iodoindole | Acinetobacter baumannii (XDR) | 64 | [24][26] |

| Derivative H | 5-fluoroindole | Acinetobacter baumannii (XDR) | 64 | [24][26] |

| Derivative I | Hydrazone derivative | Staphylococcus aureus | 100 | [22] |

| Derivative J | 1,2,4-triazole derivative | MRSA | 3.125 | [29] |

| Derivative K | 1-phenyl-1H-pyrazolo[3,4-b]pyridine | E. coli ATCC25915 | 1.0 (mg/mL) | [8][18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[4][7][30][31][32]

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the indole-3-carbonitrile derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[4]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium adjusted to a 0.5 McFarland turbidity standard, which is then diluted to the appropriate final concentration.[4]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[4]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[32]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Conclusion and Future Directions

Indole-3-carbonitrile derivatives represent a versatile and promising class of bioactive molecules with significant potential in the development of novel anticancer, antiviral, and antimicrobial agents. Their ability to modulate multiple cellular pathways and overcome drug resistance mechanisms makes them particularly attractive candidates for further investigation. Future research should focus on the synthesis of more diverse libraries of these compounds, guided by structure-activity relationship studies, to optimize their potency and selectivity. A deeper understanding of their molecular targets and mechanisms of action will be crucial for their successful translation into clinical practice. The experimental methodologies and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective therapies derived from the remarkable indole scaffold.

References

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. (n.d.). Retrieved from [Link]

-

Broth Microdilution. MI - Microbiology. (n.d.). Retrieved from [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. (2013, November 15). Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]

-

In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University. (n.d.). Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50822. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (n.d.). Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Shchelkanov, M. Y., Kolobov, A. A., Gaponova, M. A., Leneva, I. A., Tsyshkova, N. G., Fedyakina, I. T., ... & Gintsburg, A. L. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83-91. Retrieved from [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Journal of Visualized Experiments, (180), e63499. Retrieved from [Link]

-

Shchelkanov, M. Y., Kolobov, A. A., Gaponova, M. A., Leneva, I. A., Tsyshkova, N. G., Fedyakina, I. T., ... & Gintsburg, A. L. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83-91. Retrieved from [Link]

-

Plaque Reduction Assay. Creative Diagnostics. (n.d.). Retrieved from [Link]

-

Shchelkanov, M. Y., Kolobov, A. A., Gaponova, M. A., Leneva, I. A., Tsyshkova, N. G., Fedyakina, I. T., ... & Gintsburg, A. L. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Research Square. Retrieved from [Link]

-

Shchelkanov, M. Y., Kolobov, A. A., Gaponova, M. A., Leneva, I. A., Tsyshkova, N. G., Fedyakina, I. T., ... & Gintsburg, A. L. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. National Center for Biotechnology Information. Retrieved from [Link]

-

Mohammad, R. M., Muqbil, I., Lowe, L., Yedjou, C., Hsu, H. Y., Lin, L. T., ... & Azmi, A. S. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer agents in medicinal chemistry, 13(7), 1002–1013. Retrieved from [Link]

-

Zhao, Y., Liu, C., Zhang, C., Wang, Y., Zhang, Y., Zhang, J., ... & Jin, M. (2022). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Biomedicine & Pharmacotherapy, 153, 113396. Retrieved from [Link]

-

Yildiz, I., Ulas, T., & Demirtas, I. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(1), 68-76. Retrieved from [Link]

-

Al-Dhfyan, A., Al-Qahtani, A., & Al-Saleh, M. A. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of King Saud University-Science, 33(8), 101614. Retrieved from [Link]

-

Chemical structures of some indole derivatives showing anticancer activity. ResearchGate. (n.d.). Retrieved from [Link]

-

Chen, J., Wang, Y., Wang, C., Wang, Y., Wang, H., & Wang, Y. (2021). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. MSystems, 6(2), e00059-21. Retrieved from [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2022). Molecules, 27(19), 6524. Retrieved from [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2020). Current Drug Targets, 21(15), 1546-1564. Retrieved from [Link]

-

Unutmaz, G. K., Ceylan, S., & Yildiz, I. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemical biology & drug design, 72(6), 491–496. Retrieved from [Link]

-

Antibacterial activity of indole derivatives (pMIC in µ µM/mL). ResearchGate. (n.d.). Retrieved from [Link]

-

IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,. ResearchGate. (n.d.). Retrieved from [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). Molecules, 26(23), 7247. Retrieved from [Link]

-

HCT116 cells – Knowledge and References. Taylor & Francis. (n.d.). Retrieved from [Link]

-

Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. (2023). International Journal of Molecular Sciences, 24(22), 15780. Retrieved from [Link]

-

Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. (2024). International Journal of Molecular Sciences, 25(10), 5434. Retrieved from [Link]

Sources

- 1. Antiviral Drug Screening and Evaluation for Other Viruses - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]